molecular formula C8H6O4 B168817 5,6-Dihydroxybenzofuran-3-one CAS No. 14771-00-7

5,6-Dihydroxybenzofuran-3-one

Cat. No.: B168817
CAS No.: 14771-00-7
M. Wt: 166.13 g/mol
InChI Key: RDRBEUXIJCFHCZ-UHFFFAOYSA-N
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Description

5,6-Dihydroxybenzofuran-3-one is a chemical compound with the molecular formula C8H6O4 . It contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 ether .


Synthesis Analysis

The synthesis of benzofuran derivatives like this compound can be achieved through various methods. One such method involves the heteroannulation of benzoquinones under AcOH catalysis in a one-pot manner . Another method involves the one-pot synthesis of 5,6-disubstituted 3H-pyrrolizines organocatalyzed by piperidinium acetate .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 Carbon atoms, 6 Hydrogen atoms, and 4 Oxygen atoms . It contains a total of 19 bonds, including 13 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aromatic ketone, 2 aromatic hydroxyls, and 1 ether .


Chemical Reactions Analysis

Benzofuran derivatives like this compound have been obtained by microwave-assisted synthesis (MWI). These compounds have shown anticancer activity against the human ovarian cancer cell line A2780 . Other methods for the synthesis of benzofurans include metal-free cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents .

Scientific Research Applications

Free Radical Formation and Analysis

The compound 5,6-dihydroxybenzofuran-3-one, also known as 3-hydroxyesculetin, has been studied for its radical formation under aerobic oxidation conditions. The process leads to the creation of 5,6-dihydroxybenzofuran-2-carboxylate and this compound-2-carboxylate radicals, with insights into the mechanisms of radical formation provided by EPR spectroscopy. This study is significant in understanding the radical character and chemical behavior of 3-hydroxyesculetin and related derivatives in various states, contributing to knowledge in fields like organic chemistry and radical chemistry (Cotelle & Vezin, 2003).

Potential Anti-Cancer Properties

5,6-Dihydroxybenzofuran has been identified as a potential drug target for estrogen receptor alpha (ERα). In silico modeling and experimental studies indicate that certain structural components of the compound, notably the hydroxyl groups and phenyl ring, exhibit cytotoxic effects in breast cancer cells, particularly in MCF-7 cells. This research provides foundational knowledge for developing new ERα modulators with anti-proliferative properties, contributing to cancer therapy research (Leow et al., 2013).

The scaffold of 3-acyl-5-hydroxybenzofuran has also been explored for its potential as a breast cancer drug. Novel derivatives have shown varying degrees of antiproliferative activity against human breast cancer MCF-7 cells, with Quantum Mechanics Polarized Ligand Docking (QPLD) studies correlating receptor-ligand binding interactions with antiproliferative activities. These findings are critical in drug design and development for breast cancer treatment (Li et al., 2013).

Novel Anticholinesterase Agents

Research on 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one and its derivatives has revealed their potential as potent inhibitors of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). These compounds display remarkable selectivity for AChE versus BChE, suggesting their utility in treating conditions like Alzheimer's disease. The structure-activity relations established in this study are crucial for understanding and improving anticholinesterase agents (Luo et al., 2005).

Mechanism of Action

Target of Action

5,6-Dihydroxybenzofuran-3-one is a benzofuran derivative that has been identified as a potential modulator of the Estrogen Receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the hormone estrogen and plays a crucial role in the regulation of gene expression and the growth of cells.

Biochemical Pathways

Benzofuran compounds, including this compound, have been shown to possess strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to a variety of downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential effects on multiple biochemical pathways. For instance, its anti-tumor activity suggests that it may induce apoptosis or inhibit the proliferation of cancer cells . .

Biochemical Analysis

Biochemical Properties

5,6-Dihydroxybenzofuran-3-one has been shown to interact with various enzymes and proteins. For instance, it has been found to non-competitively inhibit prolyl endopeptidase (PEP), a serine protease . The nature of these interactions is non-competitive, meaning that this compound binds to a site other than the active site of the enzyme .

Molecular Mechanism

It has been shown to non-competitively inhibit PEP , suggesting that it may exert its effects at the molecular level through binding interactions with this enzyme, potentially leading to changes in gene expression.

Properties

IUPAC Name

5,6-dihydroxy-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O4/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,9-10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRBEUXIJCFHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC(=C(C=C2O1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80310371
Record name 5,6-Dihydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14771-00-7
Record name NSC226195
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226195
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5,6-Dihydroxy-1-benzofuran-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80310371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 5,6-dihydroxybenzofuran-3-one formed?

A1: The research paper describes the formation of a this compound-2-carboxylate radical during the autoxidation of an alkaline solution of (Z)-3-(3,4-dihydroxyphenyl)-2-hydroxypropenoic acid []. While the specific formation mechanism of the non-radical this compound is not discussed, it's plausible that similar oxidative processes could be involved. Further research is needed to confirm the exact mechanism.

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